5-Amino-3-(5-benzofuryl)isoxazole
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Overview
Description
5-Amino-3-(5-benzofuryl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position and a benzofuryl group at the 3-position. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of 5-Amino-3-(5-benzofuryl)isoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasonication has also been reported to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(5-benzofuryl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino group and benzofuryl group can participate in substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include:
Oximes: Formed from oxidation reactions.
Amines and alcohols: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
5-Amino-3-(5-benzofuryl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-benzofuryl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as apoptosis (programmed cell death) or inhibition of cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Amino-3-(5-benzofuryl)isoxazole include:
5-Amino-3-methyl-isoxazole: Known for its use in peptide synthesis and biological activities.
5-Amino-3-phenyl-isoxazole: Studied for its potential therapeutic effects and chemical reactivity.
5-Amino-3-(2-thienyl)-isoxazole: Investigated for its antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other isoxazole derivatives. The presence of the benzofuryl group enhances its potential as a therapeutic agent and its interactions with biological targets .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
3-(1-benzofuran-5-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H8N2O2/c12-11-6-9(13-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-6H,12H2 |
InChI Key |
OYXCLKIBFPAEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C3=NOC(=C3)N |
Origin of Product |
United States |
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